

"infrared spectroscopy of 1,3,3,5-Tetrachloropentane"

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Compound of Interest

Compound Name: 1,3,3,5-Tetrachloropentane

Cat. No.: B14692985

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Molecular Structure and Expected Vibrational Modes

1,3,3,5-Tetrachloropentane possesses the chemical formula $C_5H_8Cl_4$.^[1] Its structure consists of a five-carbon pentane backbone with chlorine atoms substituted at positions 1, 3, 3, and 5. The key functional groups that give rise to characteristic infrared absorption bands are the carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds.

The primary vibrational modes expected in the infrared spectrum are:

- C-H stretching: Associated with the stretching vibrations of the carbon-hydrogen bonds in the CH_2 and $CHCl$ groups.
- C-H bending (scissoring, wagging, twisting, and rocking): These are deformation vibrations of the C-H bonds.
- C-Cl stretching: Associated with the stretching vibrations of the carbon-chlorine bonds.
- C-C stretching and bending: Vibrations of the carbon skeleton.

Predicted Infrared Spectrum Data

While detailed experimental spectra are not readily available, a computed vapor-phase IR spectrum for **1,3,3,5-tetrachloropentane** has been referenced.^{[1][2]} The analysis of such a

spectrum would be based on the expected frequencies for the vibrational modes of the molecule's functional groups.

The following table summarizes the expected characteristic infrared absorption bands for **1,3,3,5-tetrachloropentane** based on general spectroscopic principles.

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C-H Stretching (Alkyl)	-CH ₂ -, -CHCl-	2850 - 3000	Strong
C-H Bending (Scissoring)	-CH ₂ -	~1450 - 1470	Medium
C-H Bending (Wagging/Twisting)	-CH ₂ -	1150 - 1350	Medium
C-Cl Stretching	C-Cl	600 - 800	Strong

Note: The exact positions and intensities of the peaks can be influenced by the molecular environment and the phase of the sample (gas, liquid, or solid).

Experimental Protocol: Vapor-Phase Infrared Spectroscopy

Obtaining a high-quality infrared spectrum of **1,3,3,5-tetrachloropentane** would typically involve Fourier Transform Infrared (FTIR) spectroscopy. Given that a vapor-phase spectrum is referenced in the literature, the following outlines a general experimental protocol for such a measurement.^{[1][2]}

Objective: To obtain the vapor-phase infrared absorption spectrum of **1,3,3,5-tetrachloropentane**.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer

- Gas cell with appropriate window material (e.g., KBr or NaCl, which are transparent in the mid-IR region)
- Vacuum line and pressure gauge
- Heating mantle or other temperature control for the gas cell

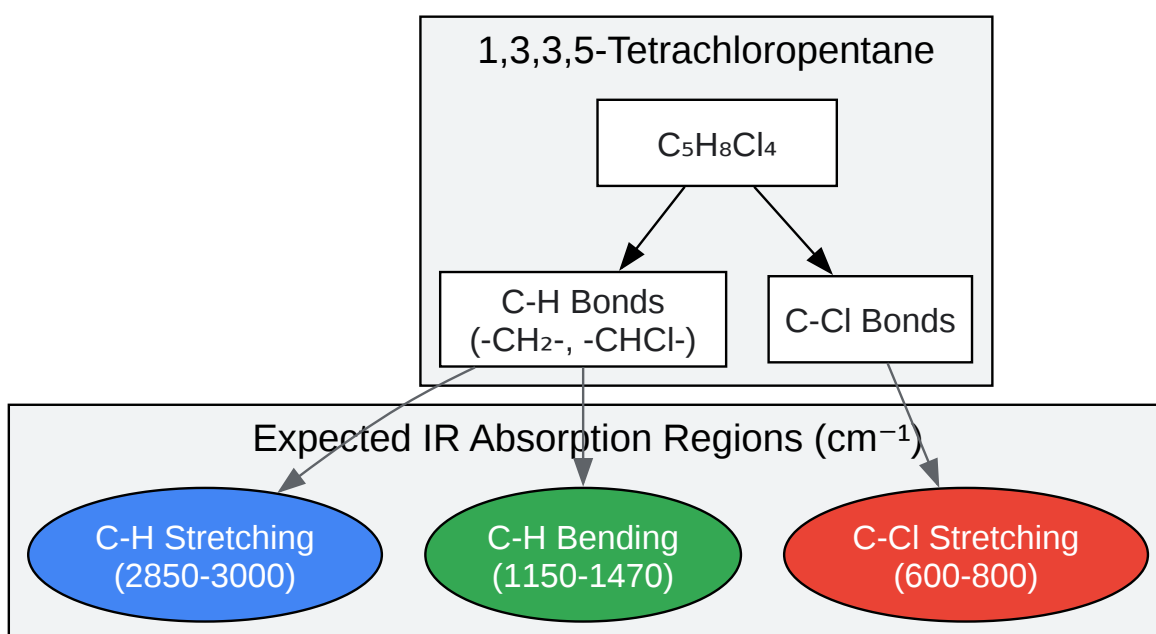
Procedure:

- **Sample Preparation:** A small amount of liquid **1,3,3,5-tetrachloropentane** is placed in a sample holder connected to the gas cell.
- **Cell Evacuation:** The gas cell is evacuated to remove atmospheric gases (primarily water vapor and carbon dioxide) that have strong IR absorptions and would interfere with the spectrum of the analyte.
- **Sample Vaporization:** The sample is gently heated to increase its vapor pressure, allowing the gaseous **1,3,3,5-tetrachloropentane** to fill the gas cell to a desired pressure. The temperature and pressure are monitored and recorded.
- **Background Spectrum:** A background spectrum of the evacuated gas cell (at the same temperature) is collected. This is to account for any absorption from the cell windows and any residual atmospheric gases.
- **Sample Spectrum:** The infrared spectrum of the gaseous **1,3,3,5-tetrachloropentane** is then recorded. The spectrometer passes a beam of infrared radiation through the gas cell, and the detector measures the amount of light that passes through at each wavenumber.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum of the compound.
- **Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands and relate them to the vibrational modes of the **1,3,3,5-tetrachloropentane** molecule.

Visualization of Key Functional Groups and IR Regions

The following diagram illustrates the logical relationship between the primary functional groups in **1,3,3,5-tetrachloropentane** and their corresponding expected regions in the infrared spectrum.

Expected IR Absorptions for 1,3,3,5-Tetrachloropentane



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Caption: Functional groups of **1,3,3,5-Tetrachloropentane** and their expected IR regions.

Interpretation and Conclusion

The infrared spectrum of **1,3,3,5-tetrachloropentane** is expected to be characterized by strong C-H stretching bands in the 2850-3000 cm⁻¹ region and strong C-Cl stretching absorptions in the 600-800 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions due to C-H bending and C-C skeletal vibrations, which are unique to the molecule's specific structure. While experimental data is sparse, the theoretical analysis

provides a solid foundation for identifying and characterizing this compound using infrared spectroscopy. For definitive identification and quality control purposes, it is recommended to obtain an experimental spectrum of a purified standard for comparison.

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References

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